5-(1-((2-Methoxyphenyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Description
This compound is a thienopyridine derivative featuring a 2-methoxyphenylsulfonylpiperidine substituent. The thieno[3,2-c]pyridine core is a bicyclic system with a sulfur atom in the thiophene ring, conferring unique electronic properties and bioactivity. The sulfonylpiperidine group introduces steric bulk and electron-withdrawing effects, which may enhance binding affinity to biological targets such as serotonin receptors or enzymes involved in platelet aggregation .
Properties
IUPAC Name |
5-[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S2/c1-24-17-4-2-3-5-19(17)26(22,23)21-11-6-16(7-12-21)20-10-8-18-15(14-20)9-13-25-18/h2-5,9,13,16H,6-8,10-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVBGIKWRHLNBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)N2CCC(CC2)N3CCC4=C(C3)C=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(1-((2-Methoxyphenyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[3,2-c]pyridine core linked to a piperidine ring with a sulfonyl group attached to a methoxyphenyl moiety. Its molecular formula is , with a molecular weight of approximately 342.45 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The sulfonyl group enhances the compound's ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. Studies have shown that related compounds exhibit strong inhibitory activity against these enzymes, which are crucial in neurodegenerative diseases and urea metabolism respectively .
- Antimicrobial Activity : The thieno[3,2-c]pyridine structure has been associated with antimicrobial properties. Compounds with similar structures have demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Biological Activity Data
The following table summarizes the biological activities reported for compounds related to this compound:
Case Studies
- Antimicrobial Screening : A study on similar thieno[3,2-c]pyridine derivatives revealed significant antibacterial properties. The compounds demonstrated varying degrees of effectiveness against several bacterial strains, indicating their potential as therapeutic agents in treating infections .
- Enzyme Interaction Studies : In silico docking studies have been conducted to explore the binding interactions of these compounds with target enzymes like AChE and urease. These studies help elucidate the structure-activity relationship (SAR) and guide further modifications for enhanced efficacy .
- Pharmacological Profiling : A series of synthesized derivatives were evaluated for their pharmacological profiles, revealing promising results in terms of enzyme inhibition and antimicrobial activity. The findings suggest that modifications in the chemical structure can significantly impact biological effectiveness .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations on the Piperidine Ring
a. 5-(1-((3-Chloro-4-methylphenyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine This analog replaces the 2-methoxyphenyl group with a 3-chloro-4-methylphenyl moiety. Such substitutions are common in optimizing pharmacokinetic profiles for CNS-targeted therapies .
b. 5-(1-(4-Methoxyphenylsulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine The para-methoxy substitution (vs. ortho in the target compound) reduces steric hindrance around the sulfonyl group, possibly improving solubility. Crystallographic data (PDB entry L5L) suggest that para-substituted analogs adopt distinct conformations, which may influence receptor binding .
Core Modifications: Alkyl/Aryl Substituents
a. Ticlopidine (5-(2-Chlorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine) Ticlopidine, a clinically used antiplatelet drug, lacks the sulfonylpiperidine group but includes a 2-chlorobenzyl substituent. Its mechanism involves irreversible inhibition of the P2Y12 ADP receptor. Compared to the target compound, Ticlopidine’s simpler structure results in faster metabolism but higher risk of adverse effects (e.g., neutropenia). The sulfonylpiperidine group in the target compound may offer improved selectivity or reduced toxicity .
b. (S)-5-(But-3-en-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine This derivative features an alkyl chain instead of the sulfonylpiperidine group. The butenyl substituent introduces chirality, as seen in enantioselective synthesis using iridium catalysis. Such analogs highlight the role of stereochemistry in modulating activity, though their biological targets remain less explored .
Heterocyclic Additions
a. 5-((5-Substituted-1H-1,2,4-triazol-3-yl)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Sangshetti et al. synthesized triazole-containing derivatives with potent antifungal activity (IC50 values: 0.8–2.1 µg/mL against Candida albicans). The triazole group enhances hydrogen-bonding capacity, improving target engagement compared to sulfonylpiperidine analogs. However, these compounds may exhibit higher cytotoxicity due to increased reactivity .
Antithrombotic Derivatives
a. 2-(2-Acetoxy)benzoyl-5-(α-cyclopropyl carbonyl-2-fluorobenzyl) Derivatives
These compounds, patented as antithrombotic agents, replace the sulfonylpiperidine with a benzoyl-fluorobenzyl group. In vivo studies show superior antiplatelet activity to Ticlopidine, with compound C1 achieving 89% inhibition of ADP-induced aggregation vs. 72% for Ticlopidine. The cyclopropyl group enhances metabolic stability, suggesting that bulky substituents improve efficacy .
Physicochemical and Pharmacokinetic Comparison
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(1-((2-Methoxyphenyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine?
- Methodology :
-
Step 1 : Use a sulfonylation reaction between 4,5,6,7-tetrahydrothieno[3,2-c]pyridine and 2-methoxyphenylsulfonyl chloride under basic conditions (e.g., pyridine or DMF as solvent) to introduce the sulfonyl group .
-
Step 2 : Functionalize the piperidine ring via nucleophilic substitution or coupling reactions. Polar solvents like DMSO or THF enhance reaction efficiency .
-
Step 3 : Purify intermediates using column chromatography and validate purity via HPLC (>98% by reverse-phase methods) .
- Key Considerations :
-
Monitor reaction progress with TLC or LC-MS to avoid over-sulfonylation.
-
Use catalysts like p-toluenesulfonic acid for cyclization steps in heterocyclic systems .
Q. How can X-ray crystallography resolve the stereochemical configuration of this compound?
- Methodology :
-
Data Collection : Use high-resolution synchrotron radiation or a rotating anode source. Ensure crystal stability with a cryostream (e.g., 100 K) to minimize radiation damage .
-
Structure Solution : Employ SHELXD for phase determination via dual-space methods, especially if heavy atoms (e.g., sulfur) are present .
-
Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Use TWIN commands if twinning is detected .
- Validation :
-
Cross-check bond lengths/angles against Cremer-Pople puckering parameters for the piperidine and thienopyridine rings .
Advanced Research Questions
Q. How can conformational analysis using Cremer-Pople parameters elucidate the flexibility of the piperidine and thienopyridine rings?
- Methodology :
-
Step 1 : Calculate puckering amplitudes () and phase angles () for the six-membered piperidine ring using crystallographic coordinates .
-
Step 2 : Compare with five-membered thienopyridine puckering via torsion angle analysis (e.g., using PLATON or Mercury).
-
Step 3 : Model ring dynamics via DFT calculations (e.g., Gaussian or ORCA) to assess energy barriers between conformers .
- Example Data :
| Ring Type | (Å) | (°) | Energy Barrier (kcal/mol) |
|---|---|---|---|
| Piperidine | 0.45 | 18.2 | 2.3 |
| Thieno | 0.32 | 25.7 | 1.8 |
Q. How to address contradictions in CYP-mediated metabolic data for this compound?
- Methodology :
-
In Vitro Assays : Use human liver microsomes (HLMs) with isoform-specific inhibitors (e.g., quinidine for CYP2D6, ketoconazole for CYP3A4) to identify primary metabolic pathways .
-
Kinetic Analysis : Calculate and values for each CYP isoform (e.g., CYP2C19, CYP3A4) using Michaelis-Menten plots .
-
Cross-Validation : Compare results with recombinant CYP enzymes to rule out interference from ancillary proteins in HLMs .
- Case Study :
-
A related tetrahydrothienopyridine showed conflicting values (CYP2C19: 12 µM vs. 18 µM) due to assay pH variations. Standardizing buffer conditions (pH 7.4, ammonium acetate) resolved discrepancies .
Q. What strategies improve the refinement of twinned crystals for this compound?
- Methodology :
-
Twin Law Identification : Use CELL_NOW or ROTAX to detect twin laws (e.g., two-fold rotation about [100]) .
-
Refinement : In SHELXL, apply BASF and TWIN commands to model twin domains. Use HKLF5 format for intensity integration .
-
Validation : Check R-factor convergence () and residual electron density (<0.3 eÅ⁻³) .
- Example :
-
A crystal with 40% twinning refined to using BASF 0.4 and HKLF5 .
Data Contradiction Analysis
Q. How to reconcile divergent biological activity data across structural analogs?
- Methodology :
-
SAR Study : Compare IC₅₀ values of analogs (e.g., 2-methoxy vs. 4-methoxy sulfonyl derivatives) on target receptors (e.g., 5-HT) .
-
Docking Simulations : Use AutoDock Vina to model ligand-receptor interactions. Prioritize poses with hydrogen bonds to sulfonyl oxygen or piperidine nitrogen .
-
Experimental Validation : Test top candidates in functional assays (e.g., cAMP accumulation for GPCR activity) .
- Example :
-
Replacing 2-methoxy with 4-methoxy increased 5-HT affinity 10-fold due to improved hydrophobic packing in the binding pocket .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
